4-(4-Methylpiperazino)-2-(2-thienyl)quinoline

α1-adrenoceptor radioligand binding CNS agents

4-(4-Methylpiperazino)-2-(2-thienyl)quinoline (CAS 133671-70-2) is a synthetic quinoline derivative bearing an N-methylpiperazine moiety at the 4-position and a 2-thienyl substituent at the 2-position. The compound was identified within a systematic structure–activity relationship (SAR) program as the most potent and selective α1-adrenoceptor ligand among a series of 16 N-methylpiperazino-substituted quinazoline, phthalazine and quinoline analogs (compounds 7–22).

Molecular Formula C18H19N3S
Molecular Weight 309.4 g/mol
CAS No. 133671-70-2
Cat. No. B11956208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazino)-2-(2-thienyl)quinoline
CAS133671-70-2
Molecular FormulaC18H19N3S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
InChIInChI=1S/C18H19N3S/c1-20-8-10-21(11-9-20)17-13-16(18-7-4-12-22-18)19-15-6-3-2-5-14(15)17/h2-7,12-13H,8-11H2,1H3
InChIKeyOHIXLXNUKMHJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylpiperazino)-2-(2-thienyl)quinoline (CAS 133671-70-2): Procurement-Grade Evidence Summary for a Selective α1-Adrenoceptor Ligand


4-(4-Methylpiperazino)-2-(2-thienyl)quinoline (CAS 133671-70-2) is a synthetic quinoline derivative bearing an N-methylpiperazine moiety at the 4-position and a 2-thienyl substituent at the 2-position [1]. The compound was identified within a systematic structure–activity relationship (SAR) program as the most potent and selective α1-adrenoceptor ligand among a series of 16 N-methylpiperazino-substituted quinazoline, phthalazine and quinoline analogs (compounds 7–22) [2]. Its receptor binding profile—high α1 affinity (Ki = 4.9 nM) with substantially lower recognition of 5‑HT1A (Ki = 3420 nM) and 5‑HT2A (Ki = 211 nM) serotonin receptors—defines its principal differentiation [2].

Why Generic Substitution with Other N-Methylpiperazino-Quinoline/Quinazoline Analogs Fails: The 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline Differentiation Case


The N-methylpiperazino-substituted quinoline/quinazoline chemical space exhibits steep structure–affinity relationships where minor changes in the heteroaromatic ring system profoundly alter receptor selectivity [1]. Within the Mokrosz et al. series of 16 analogs (compounds 7–22), only 4-(4-methylpiperazino)-2-(2-thienyl)quinoline (compound 18) combines sub-5 nM α1 affinity with >600-fold selectivity over 5-HT1A receptors; other compounds in the same series lose either α1 potency or serotonin receptor discrimination [1]. Consequently, procurement of a generic “4-(4-methylpiperazino)-2-aryl-quinoline” scaffold without verification of the 2-thienyl substitution pattern risks acquiring a compound with a fundamentally different receptor-binding fingerprint and substantially reduced utility for α1-targeted pharmacological studies.

4-(4-Methylpiperazino)-2-(2-thienyl)quinoline (CAS 133671-70-2): Head-to-Head and Class-Level Quantitative Differentiation Evidence


α1-Adrenoceptor Binding Affinity: Compound 18 vs. In-Class Quinoline/Quinazoline Analogs

4-(4-Methylpiperazino)-2-(2-thienyl)quinoline (compound 18) exhibited the highest α1-adrenoceptor affinity among the 16-member analog series (compounds 7–22) tested under identical radioligand displacement conditions [1]. The compound displaced [³H]prazosin with a Ki of 4.9 nM; by comparison, the mean α1 Ki of the remaining 15 analogs was substantially higher, as the paper explicitly designates compound 18 as 'the most active and selective α1 ligand' [1].

α1-adrenoceptor radioligand binding CNS agents

Selectivity Ratio α1 vs. 5-HT1A: Quantitative Discrimination Against Serotonin Receptor Cross-Reactivity

The selectivity window of compound 18 for α1 over 5-HT1A receptors is approximately 698-fold (Ki ratio = 3420 nM / 4.9 nM), as measured under the same assay platform [1]. The paper notes that distortion of the coplanar unfused heteroaromatic ring system decreases 5-HT2A affinity, and compound 18's 2-thienyl substituent contributes to its reduced serotonin receptor recognition relative to other analogs [1].

receptor selectivity 5-HT1A cross-reactivity

Selectivity Ratio α1 vs. 5-HT2A: Attenuated 5-HT2A Affinity via Heteroaromatic Ring Distortion

Compound 18 shows 43-fold selectivity for α1 over 5-HT2A receptors (Ki ratio = 211 nM / 4.9 nM) [1]. The paper's SAR analysis demonstrates that distortion of the coplanar unfused heteroaromatic ring system—induced by the 2-thienyl group in compound 18—specifically reduces 5-HT2A affinity while preserving α1 binding, a structural feature not uniformly present across other analogs [1].

5-HT2A receptor selectivity SAR

Physicochemical Differentiation: Computed Lipophilicity and Molecular Descriptors vs. Des-Thienyl and Des-Methylpiperazino Analogs

PubChem-computed XLogP3-AA for 4-(4-methylpiperazino)-2-(2-thienyl)quinoline is 3.5, indicating moderate lipophilicity suitable for blood–brain barrier penetration [1]. By comparison, the des-thienyl analog 4-(4-methylpiperazino)quinoline (the core scaffold without the 2-aryl substituent) has a lower computed XLogP of approximately 2.1–2.5 (estimated from fragment-based calculation), while the des-methylpiperazino analog 2-(2-thienyl)quinoline has a computed XLogP of approximately 3.8–4.2 [2]. The balanced lipophilicity of compound 18 arises from the combination of the lipophilic thienyl group and the polar tertiary amine of the N-methylpiperazine moiety.

lipophilicity physicochemical properties drug-likeness

Structural Determinant of Selectivity: 2-Thienyl vs. 2-Phenyl Substitution in N-Methylpiperazino-Quinoline Series

The 2-thienyl substituent of compound 18 introduces a sulfur heteroatom that alters the local dipole moment of the heteroaromatic ring system relative to the 2-phenyl analog 4-(4-methylpiperazino)-2-phenylquinoline [1]. The Mokrosz paper establishes that 'orientation of a local dipole moment of the heteroaromatic ring system affects both the α1 and 5-HT2A affinity,' and compound 18's distorted coplanarity (due to the thienyl vs. phenyl geometry) specifically decreases 5-HT2A affinity while maintaining α1 binding [1]. This structure-based selectivity mechanism is absent in the 2-phenyl, 2-furyl, and 2-pyridyl analogs.

structure–affinity relationship heteroaromatic substitution molecular recognition

Molecular Weight and Hydrogen Bonding Profile vs. Prazosin and Other α1 Reference Ligands

Compound 18 has a molecular weight of 309.4 g·mol⁻¹ and contains zero hydrogen bond donors with four hydrogen bond acceptors [1]. The classical α1 antagonist prazosin (MW 383.4 g·mol⁻¹, 1 HBD, 7 HBA) is 24% heavier and has a distinct hydrogen-bonding profile [2]. The lower molecular weight and reduced hydrogen-bond donor count of compound 18 may confer different passive permeability characteristics compared to prazosin, although direct head-to-head permeability data are not available from the primary SAR paper.

molecular weight hydrogen bonding reference compound comparison

4-(4-Methylpiperazino)-2-(2-thienyl)quinoline (CAS 133671-70-2): Recommended Research and Industrial Application Scenarios


α1-Adrenoceptor Pharmacological Toolkit Compound for CNS Studies

With a Ki of 4.9 nM at α1-adrenoceptors and >600-fold selectivity over 5-HT1A receptors, compound 18 is optimally suited as a high-affinity α1 ligand in radioligand displacement assays, autoradiography, and functional α1 receptor studies in rodent brain tissue [1]. Its selectivity profile reduces the need for multiple masking agents to block serotonergic background signal, streamlining experimental protocols in neuropharmacology laboratories.

Lead Scaffold for Structure-Guided α1-Selective Drug Discovery Programs

The SAR finding that the 2-thienyl substituent distorts heteroaromatic coplanarity and selectively attenuates 5-HT2A affinity provides a rational design principle for medicinal chemistry teams developing next-generation α1 antagonists [1]. Compound 18 serves as a validated starting point for scaffold-hopping and bioisostere replacement strategies aiming to preserve α1 potency while further reducing 5-HT2A liabilities.

Calibration Standard for In-House N-Methylpiperazino-Quinoline Analog Libraries

As the most active and selective α1 ligand in the Mokrosz compound series, compound 18 can function as a positive control for quality control of newly synthesized N-methylpiperazino-quinoline/quinazoline analogs [1]. Its well-characterized Ki values across three receptors (α1, 5-HT1A, 5-HT2A) enable inter-batch potency normalization and detection of synthetic impurities that alter receptor binding profiles.

Comparative Physicochemical Reference for CNS-Penetrant Quinoline Libraries

Compound 18's computed XLogP3-AA of 3.5, molecular weight of 309.4 g·mol⁻¹, and zero hydrogen bond donors place it within favorable CNS drug-like space [2]. This property profile can serve as a benchmark for computational ADME models and for selecting candidate compounds with balanced lipophilicity–permeability profiles from quinoline-based screening libraries targeting CNS indications.

Quote Request

Request a Quote for 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.